Allyl 2-ethylbutyrate

Description

Properties

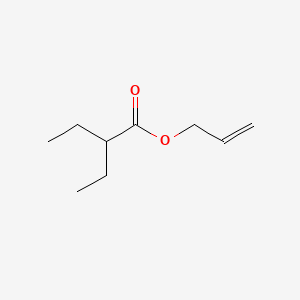

IUPAC Name |

prop-2-enyl 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-7-11-9(10)8(5-2)6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKXNUWCFMZFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864078 | |

| Record name | Butanoic acid, 2-ethyl-, 2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid with an oily fruity odour | |

| Record name | 2-Propenyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882-0.887 | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-69-8 | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL 2-ETHYLBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-ethyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethyl-, 2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL 2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7177XGV3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 167 °C | |

| Record name | 2-Propenyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Allyl 2-ethylbutyrate

This guide provides a comprehensive technical overview of the solubility characteristics of Allyl 2-ethylbutyrate, a key fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development and formulation, this document delves into the theoretical underpinnings of its solubility, presents detailed experimental data, and outlines a robust methodology for solubility determination.

Introduction to Allyl 2-ethylbutyrate and Solubility Principles

Allyl 2-ethylbutyrate (C₉H₁₆O₂) is a colorless liquid with a characteristic fruity, pineapple-like aroma.[1] Its utility in various industries, particularly in the formulation of consumer products, necessitates a thorough understanding of its solubility in different solvent systems. The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible.

Allyl 2-ethylbutyrate possesses a moderately non-polar character, attributed to its ester functional group and the hydrocarbon chains. Its estimated octanol-water partition coefficient (logP) of approximately 2.5 to 2.972 further indicates a preference for non-polar environments.[1][2][3] The ester group can participate in dipole-dipole interactions and is a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the non-polar alkyl groups dominate its overall character, limiting its solubility in highly polar solvents like water.

Physicochemical Properties of Allyl 2-ethylbutyrate

A foundational understanding of the physicochemical properties of Allyl 2-ethylbutyrate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[3] |

| Molecular Weight | 156.22 g/mol | PubChem[3] |

| Appearance | Colorless clear liquid | The Good Scents Company[2] |

| Boiling Point | 165-167 °C at 760 mmHg | ChemicalBook[4] |

| Density | 0.882-0.887 g/mL at 25 °C | ChemicalBook[4] |

| logP (o/w) | 2.972 (estimated) | The Good Scents Company[2] |

| Water Solubility | 157.3 mg/L at 25 °C (estimated) | The Good Scents Company[2] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess of the solute in a solvent for an extended period until equilibrium is reached.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Allyl 2-ethylbutyrate using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of Allyl 2-ethylbutyrate to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that the solution reaches saturation.[5]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] The time required may vary depending on the solvent and the solute.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of Allyl 2-ethylbutyrate of known concentrations in the solvent of interest.

-

Analyze both the filtered saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.[7]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of Allyl 2-ethylbutyrate in the saturated solution by interpolating its analytical response on the calibration curve.

-

Solubility Data of Allyl 2-ethylbutyrate in Various Solvents

The following table summarizes the solubility of Allyl 2-ethylbutyrate in a range of solvents at 25 °C. The solvents are categorized by their polarity (polar protic, polar aprotic, and non-polar).

| Solvent Category | Solvent | Solubility (g/L) at 25 °C[1] |

| Polar Protic | Water | 1.63 |

| Methanol | 1911.66 | |

| Ethanol | 1675.14 | |

| n-Propanol | 1619.77 | |

| Isopropanol | 1623.63 | |

| n-Butanol | 1605.97 | |

| Acetic Acid | 1938.61 | |

| Ethylene Glycol | 161.44 | |

| Polar Aprotic | Acetone | 2352.19 |

| Acetonitrile | 2343.69 | |

| Dimethyl Sulfoxide (DMSO) | 1441.14 | |

| N,N-Dimethylformamide (DMF) | 2020.98 | |

| Tetrahydrofuran (THF) | 2799.03 | |

| Ethyl Acetate | 1712.65 | |

| 1,4-Dioxane | 2402.04 | |

| Non-Polar | n-Hexane | 687.11 |

| n-Heptane | 307.09 | |

| Toluene | 1025.2 | |

| Chloroform | 6607.0 | |

| Dichloromethane | 5146.38 | |

| Diethyl Ether | 1711.39 |

Discussion and Mechanistic Interpretation

The experimental data reveals a clear trend in the solubility of Allyl 2-ethylbutyrate.

-

Insolubility in Water: As expected, Allyl 2-ethylbutyrate is practically insoluble in water.[1][2][3][4] The strong hydrogen bonding network of water is not easily disrupted by the largely non-polar ester. The energy required to break the water-water hydrogen bonds is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the ester.

-

High Solubility in Alcohols: The compound is highly soluble in alcohols such as ethanol and methanol.[1][2][3][4] This is due to the ability of the alcohols to act as both hydrogen bond donors (to the ester's carbonyl oxygen) and to engage in van der Waals forces with the alkyl chains.

-

Excellent Solubility in Polar Aprotic Solvents: Allyl 2-ethylbutyrate exhibits very high solubility in polar aprotic solvents like acetone, THF, and ethyl acetate.[1] These solvents can effectively solvate the ester through dipole-dipole interactions without the high energetic cost of disrupting a strong hydrogen-bonding network.

-

Good to Excellent Solubility in Non-Polar Solvents: The solubility in non-polar solvents like toluene and hexane is substantial, driven by London dispersion forces between the alkyl chains of the ester and the solvent molecules.[1] The very high solubility in halogenated solvents like chloroform and dichloromethane can be attributed to a combination of dispersion forces and weak hydrogen bonding (in the case of chloroform).

Conclusion

This technical guide has provided a detailed examination of the solubility of Allyl 2-ethylbutyrate. The solubility profile is consistent with its molecular structure, being highly soluble in a wide range of organic solvents and poorly soluble in water. The provided experimental protocol for the shake-flask method offers a reliable means for determining its solubility in various solvent systems, which is critical for its effective application in research, development, and industrial formulations.

References

-

allyl 2-ethyl butyrate, 7493-69-8 . The Good Scents Company. [Link]

-

Esterification: Reflux, Isolation and Purification // HSC Chemistry . (2021, May 5). YouTube. [Link]

-

Allyl 2-ethylbutyrate | C9H16O2 | CID 61408 . PubChem. [Link]

-

An Aroma Chemical Profile: Ethyl Butyrate . Perfumer & Flavorist. [Link]

-

Allyl 2-ethylbutyrate (CAS 7493-69-8): Odor profile, Properties, & IFRA compliance . TGSC. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]

-

New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents . Chemical Analysis. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i . BioAssay Systems. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty of Science - Universiti Teknologi Malaysia. [Link]

-

Ester Solubility and Preparation Lab Report | PDF . Scribd. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. [Link]

-

Solubility of Organic Compounds . University of Toronto. [Link]

-

Esterification and Esters . Sciencemadness. [Link]

-

CHEM254 Wednesday Experiment 7 Esters . University of North Carolina at Pembroke. [Link]

-

Analytical Method Development and Validation: Calcium Butyrate . MDPI. [Link]

-

15.9: Hydrolysis of Esters . Chemistry LibreTexts. [Link]

-

III Analytical Methods . Japan International Cooperation Agency. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. allyl 2-ethyl butyrate, 7493-69-8 [thegoodscentscompany.com]

- 3. Allyl 2-ethylbutyrate | C9H16O2 | CID 61408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ALLYL 2-ETHYLBUTYRATE | 7493-69-8 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectral Analysis of Allyl 2-Ethylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the spectral properties of Allyl 2-ethylbutyrate, a key fragrance and flavor compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectroscopic signatures. This guide is designed to be a self-validating resource, grounded in established analytical principles and supported by authoritative references.

Introduction

Allyl 2-ethylbutyrate (C₉H₁₆O₂) is an ester known for its fruity, pineapple-like aroma, leading to its use in the food and fragrance industries.[1] Accurate and comprehensive spectral characterization is paramount for quality control, structural confirmation, and understanding its chemical behavior in various matrices. This guide focuses on the two primary spectroscopic techniques for the elucidation of its structure: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Allyl 2-Ethylbutyrate

Attenuated Total Reflectance (ATR) is a sampling technique that is ideal for the analysis of liquid samples, requiring minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Sample Application: Place a single drop of neat Allyl 2-ethylbutyrate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.

Interpretation of the Allyl 2-Ethylbutyrate IR Spectrum

The IR spectrum of Allyl 2-ethylbutyrate is characterized by several key absorption bands that confirm its ester functionality and the presence of both saturated and unsaturated hydrocarbon moieties. The gas-phase IR spectrum is available from the National Institute of Standards and Technology (NIST) database.[2]

Table 1: Characteristic Infrared Absorption Bands for Allyl 2-Ethylbutyrate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| ~2970-2850 | Strong | C-H Stretch | Aliphatic C-H bonds in the ethyl and allyl groups |

| ~1740 | Very Strong | C=O Stretch | Ester carbonyl group |

| ~1645 | Medium | C=C Stretch | Alkene double bond of the allyl group |

| ~1170 | Strong | C-O Stretch | Ester C-O single bond (acyl-oxygen) |

| ~1030 | Strong | C-O Stretch | Ester C-O single bond (alkyl-oxygen) |

| ~990 and ~920 | Medium | =C-H Bend | Out-of-plane bending of the vinyl hydrogens |

Causality of Key Absorptions:

-

The Carbonyl Stretch (C=O) at ~1740 cm⁻¹: This is the most intense and diagnostic peak in the spectrum. Its high frequency is due to the strong double bond character and the significant dipole moment of the carbonyl group. The position is characteristic of a saturated aliphatic ester.

-

C-O Stretches: The two distinct C-O stretching vibrations arise from the two different C-O single bonds in the ester group: the one between the carbonyl carbon and the oxygen, and the one between the oxygen and the allyl group. These bonds have different electronic environments, leading to separate absorption frequencies.

-

Alkene Vibrations: The C=C stretch of the allyl group at ~1645 cm⁻¹ is a clear indicator of the double bond. The out-of-plane =C-H bending vibrations are also characteristic of a terminal alkene.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It allows for the determination of the connectivity of atoms and the elucidation of the overall molecular architecture.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Allyl 2-Ethylbutyrate

High-resolution NMR spectra are typically acquired on liquid samples dissolved in a deuterated solvent.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Allyl 2-ethylbutyrate for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and for the instrument's lock system.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized through a process called shimming.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a ¹³C NMR spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves sensitivity.

-

Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is typically used as an internal standard and its signal is set to 0 ppm.

Interpretation of the Allyl 2-Ethylbutyrate NMR Spectra

While a publicly available, fully assigned high-resolution spectrum with coupling constants is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the known effects of adjacent functional groups and analysis of similar structures. The following is a detailed interpretation based on established principles and data for analogous compounds.

Molecular Structure and Proton/Carbon Numbering:

Caption: Numbering scheme for Allyl 2-ethylbutyrate used for NMR assignments.

¹H NMR Spectrum Analysis (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for Allyl 2-Ethylbutyrate

| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H¹ | ~0.9 | Triplet | ~7.5 | 3H |

| H⁵ | ~0.9 | Triplet | ~7.5 | 3H |

| H² & H⁴ | ~1.6 | Multiplet | - | 4H |

| H³ | ~2.2 | Multiplet | - | 1H |

| H⁸ | ~4.6 | Doublet | ~5.5 | 2H |

| H¹⁰ (trans) | ~5.3 | Doublet of Quartets | ~17.0, ~1.5 | 1H |

| H¹⁰ (cis) | ~5.2 | Doublet of Quartets | ~10.5, ~1.5 | 1H |

| H⁹ | ~5.9 | Multiplet | - | 1H |

Causality of Chemical Shifts and Splitting Patterns:

-

Allyl Group Protons (H⁸, H⁹, H¹⁰): These protons are in the deshielded region of the spectrum due to the electron-withdrawing effect of the adjacent oxygen and the anisotropic effect of the C=C double bond.

-

H⁹: This proton is the most deshielded of the allyl group as it is directly attached to the sp² carbon and is further deshielded by the adjacent oxygen. It will appear as a complex multiplet due to coupling with H⁸, and both cis and trans H¹⁰ protons.

-

H¹⁰: The two terminal vinyl protons are diastereotopic and thus have different chemical shifts. They appear as distinct signals, each split by the geminal coupling to each other (which is often small and not resolved) and by coupling to H⁹. The trans proton typically has a larger coupling constant than the cis proton.

-

H⁸: These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a doublet by the adjacent H⁹ proton.

-

-

2-Ethylbutyrate Group Protons (H¹, H², H³, H⁴, H⁵):

-

H³: This methine proton is alpha to the carbonyl group, which is electron-withdrawing, causing a downfield shift. It will be a complex multiplet due to coupling with the four neighboring methylene protons (H² and H⁴).

-

H² and H⁴: These methylene protons are adjacent to the chiral center (C³) and are diastereotopic, potentially leading to complex splitting patterns. They are coupled to H³ and the terminal methyl protons (H¹ and H⁵).

-

H¹ and H⁵: These methyl protons are in a typical aliphatic region. They will appear as triplets due to coupling with the adjacent methylene protons.

-

¹³C NMR Spectrum Analysis (Predicted)

Table 3: Predicted ¹³C NMR Spectral Data for Allyl 2-Ethylbutyrate

| Carbon(s) | Chemical Shift (δ, ppm) (Predicted) |

| C¹ & C⁵ | ~12 |

| C² & C⁴ | ~25 |

| C³ | ~50 |

| C⁸ | ~65 |

| C¹⁰ | ~118 |

| C⁹ | ~132 |

| C⁶ | ~176 |

Causality of Chemical Shifts:

-

Carbonyl Carbon (C⁶): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is characteristic of an ester carbonyl.[4]

-

Allyl Group Carbons (C⁸, C⁹, C¹⁰):

-

C⁹ and C¹⁰: These sp² hybridized carbons appear in the typical alkene region of the spectrum.

-

C⁸: This sp³ carbon is bonded to an oxygen atom, which causes a significant downfield shift compared to a typical alkane carbon.

-

-

2-Ethylbutyrate Group Carbons (C¹, C², C³, C⁴, C⁵):

-

C³: This carbon is alpha to the carbonyl group, resulting in a downfield shift.

-

C¹, C², C⁴, C⁵: These aliphatic carbons appear in the upfield region of the spectrum.

-

III. Conclusion

The combination of Infrared and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and unambiguous characterization of Allyl 2-ethylbutyrate. IR spectroscopy rapidly confirms the presence of the key ester and alkene functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation. The principles and data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and quality control of this important flavor and fragrance compound.

IV. References

-

The Good Scents Company. Allyl 2-ethyl butyrate. [Online]. Available: [Link].

-

PubChem. Allyl 2-ethylbutyrate. [Online]. Available: [Link].

-

National Institute of Standards and Technology. Allyl 2-ethyl butyrate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Online]. Available: [Link].

-

Cheméo. Allyl 2-ethyl butyrate. [Online]. Available: [Link].

-

Shimadzu. Liquid Samples. [Online]. Available: [Link].

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online]. Available: [Link].

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online]. Available: [Link].

-

University of Minnesota Organic Chemistry. Preparing and Submitting an NMR sample. [Online]. Available: [Link].

-

Agilent Technologies. Improved Measurement of Liquid Samples Using FTIR. [Online]. Available: [Link].

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). [Online]. Available: [Link].

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Online]. Available: [Link].

-

Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link].

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Online]. Available: [Link].

-

WSU NMR Center. Preparation of a Liquid State NMR Sample. [Online]. Available: [Link].

Sources

A Technical Guide to the Occurrence and Characterization of Allyl 2-Ethylbutyrate

This guide provides a comprehensive technical overview of Allyl 2-ethylbutyrate, a significant compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of its properties, natural prevalence, and the analytical methodologies used for its detection.

Introduction: The Enigmatic Aroma of Allyl 2-Ethylbutyrate

Allyl 2-ethylbutyrate (CAS 7493-69-8) is an organic ester recognized for its potent fruity and ethereal aroma, often described with nuances of pineapple, cherry, and nutty notes.[1] Its primary application lies in the formulation of flavors and fragrances, where it imparts a distinct and desirable fruity character to a variety of consumer products.[2] While its sensory profile is reminiscent of natural fruit essences, a critical examination of the scientific literature reveals a conspicuous absence of evidence for its natural occurrence. This guide will delve into the known characteristics of Allyl 2-ethylbutyrate, the current understanding of its presence (or lack thereof) in nature, and the scientific principles underpinning its synthesis and analysis.

Physicochemical and Sensory Properties

A thorough understanding of the physical and chemical properties of Allyl 2-ethylbutyrate is fundamental to its application and analysis.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [2][3] |

| Molecular Weight | 156.22 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Odor Profile | Fruity, nutty, peach, cherry, ethereal | [1] |

| Boiling Point | 165-167 °C | [2] |

| Flash Point | 54.44 °C (130 °F) | [1] |

| Solubility | Insoluble in water; soluble in ethanol and essential oils | [4][5] |

These properties, particularly its volatility and solubility, are critical determinants of its behavior in various matrices and inform the selection of appropriate analytical techniques.

Natural Occurrence: An Evidence-Based Assessment

Despite its "fruity" aroma, extensive database searches and a review of the literature on volatile organic compounds (VOCs) in fruits and plants do not provide credible evidence of Allyl 2-ethylbutyrate as a naturally occurring compound. One industry database explicitly states it is "Not reported found in nature".[2] While many esters are responsible for the characteristic aromas of fruits, the specific combination of an allyl alcohol moiety and a 2-ethylbutyric acid moiety has not been identified in studies of natural products.

Biosynthesis of Esters in Plants: A Plausible Exclusion

The biosynthesis of esters in plants typically involves the enzymatic condensation of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). The substrates for these enzymes are derived from various metabolic pathways, including fatty acid, amino acid, and carbohydrate metabolism.

The formation of Allyl 2-ethylbutyrate would require the availability of both allyl alcohol and 2-ethylbutyryl-CoA, along with an AAT capable of utilizing both substrates. While allyl alcohol and its derivatives can be found in some plants, often as part of defense mechanisms or as products of lipid peroxidation, the formation of 2-ethylbutyric acid is less common. Branched-chain fatty acids are typically derived from the catabolism of branched-chain amino acids. The specific pathway to 2-ethylbutyric acid in plants is not well-established, potentially explaining the absence of its corresponding esters in nature.

The following diagram illustrates the general pathway for ester biosynthesis in plants and highlights the required, yet seemingly absent, precursors for Allyl 2-ethylbutyrate.

Caption: Hypothetical biosynthesis of Allyl 2-ethylbutyrate in plants.

Analytical Methodologies for Detection

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a common method for the analysis of volatile compounds in a fruit matrix.

1. Sample Preparation:

- Homogenize a representative sample of the fruit pulp.

- Transfer a known amount (e.g., 5 g) of the homogenate into a headspace vial.

- Add a saturated solution of NaCl to enhance the release of volatile compounds.

- Spike the sample with an internal standard for quantification.

2. HS-SPME Extraction:

- Equilibrate the vial at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 15 minutes) with gentle agitation.

- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

- Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

- Separate the compounds on a suitable capillary column (e.g., DB-5ms).

- Use a temperature program to elute the compounds based on their boiling points and polarity.

- Detect and identify the compounds using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

4. Data Analysis:

- Integrate the chromatographic peaks to determine the relative abundance of each compound.

- Quantify target compounds using the internal standard.

The following diagram illustrates the workflow for the HS-SPME GC-MS analysis.

Caption: Workflow for HS-SPME GC-MS analysis of volatile compounds.

Chemical Synthesis of Allyl 2-Ethylbutyrate

Given the lack of evidence for its natural occurrence, Allyl 2-ethylbutyrate is produced synthetically for commercial use. The most common method is through Fischer esterification, where 2-ethylbutyric acid is reacted with allyl alcohol in the presence of an acid catalyst.

Another approach involves the transesterification of a methyl or ethyl ester of 2-ethylbutyric acid with allyl acetate.[17] This method can offer advantages in terms of yield and purity.[17] Modern synthetic methods also explore more environmentally friendly and efficient catalytic systems.[18][19][20]

Conclusion: A Nature-Identical Compound

Based on the current body of scientific literature, Allyl 2-ethylbutyrate is best categorized as a "nature-identical" or synthetic flavoring substance. While its chemical structure and sensory properties mimic those of naturally occurring esters, there is no definitive evidence to support its presence in the natural world. This distinction is crucial for regulatory purposes and for the accurate scientific characterization of this widely used flavor and fragrance compound. Future research employing increasingly sensitive analytical techniques may yet uncover trace amounts of Allyl 2-ethylbutyrate in a hitherto unanalyzed natural source. However, until such a discovery is made and rigorously verified, it should be regarded as a product of chemical synthesis.

References

-

Allyl 2-ethyl butyrate, 7493-69-8 . The Good Scents Company. [Link]

-

Cas 7493-69-8, ALLYL 2-ETHYLBUTYRATE . LookChem. [Link]

-

Allyl 2-ethylbutyrate | C9H16O2 | CID 61408 . PubChem, National Institutes of Health. [Link]

-

Ethyl butyrate . Wikipedia. [Link]

-

Allyl 2-ethylbutyrate (CAS 7493-69-8): Odor profile, Properties, & IFRA compliance . TGSC. [Link]

-

Chemical Properties of Allyl 2-ethyl butyrate (CAS 7493-69-8) . Cheméo. [Link]

-

An Aroma Chemical Profile: Ethyl Butyrate . Perfumer & Flavorist. [Link]

-

Aroma Volatiles in Litchi Fruit: A Mini-Review . MDPI. [Link]

-

Synthesis of Allyl Esters of Fatty Acids and Their Ovicidal Effect on Cydia pomonella (L.) . Journal of Agricultural and Food Chemistry. [Link]

-

Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact . MDPI. [Link]

-

Analysis of pineapple flavor compositions by GC-MS . Skyray Instrument. [Link]

-

Characterization of volatile aroma compounds in litchi (Heiye) wine and distilled spirit . National Institutes of Health. [Link]

-

Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.) . National Institutes of Health. [Link]

-

GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) . National Institutes of Health. [Link]

-

Metabolism of Fruit Volatile Organic Compounds . Frontiers in Plant Science. [Link]

- Process for the production of allyl esters.

-

Changes in lychee (Litchi chinensis Sonn.) texture and volatile compounds due to ultra-high pressure processing . CABI Digital Library. [Link]

-

Total GC-MS ionic chromatogram of the aroma components of pineapple fruits of the treatments and control . ResearchGate. [Link]

-

Impacts of Five Different Drying Methods on Volatile Organic Compounds in Mulberry Fruits . MDPI. [Link]

-

Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods . MDPI. [Link]

-

STUDY ON THE VOLATILE COMPONENTS EXTRACTED FROM LITCHI FRUIT (Litchi chinensis) OF THANH HA . ResearchGate. [Link]

-

Volatile Organic Compounds Analysis . Integrated Liner Technologies. [Link]

-

Assessment of Volatile Characteristics of Okinawan Pineapple Breeding Lines by Gas-Chromatography–Mass-Spectrometry-Based Electronic Nose Profiling and Odor Activity Value Calculation . MDPI. [Link]

-

Detection technologies and steps used to analyze fruit aroma compounds . ResearchGate. [Link]

-

Relationship between Key Aroma Compounds and Sensory Attributes of Australian Grown Commercial Pineapple Cultivars . Journal of Agricultural and Food Chemistry. [Link]

-

Study On The Volatile Components Extracted From Litchi Fruit (Litchi Chinensis) Of Viet Nam . VNU University of Science. [Link]

-

Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports . ACS Publications. [Link]

Sources

- 1. allyl 2-ethyl butyrate, 7493-69-8 [thegoodscentscompany.com]

- 2. lookchem.com [lookchem.com]

- 3. Allyl 2-ethyl butyrate (CAS 7493-69-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Allyl 2-ethylbutyrate | C9H16O2 | CID 61408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. ewai-group.com [ewai-group.com]

- 7. Characterization of volatile aroma compounds in litchi (Heiye) wine and distilled spirit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijeais.org [ijeais.org]

- 14. iltusa.com [iltusa.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biosynthesis of Allyl 2-Ethylbutyrate

This guide provides a comprehensive technical overview of a plausible biosynthetic pathway for allyl 2-ethylbutyrate, a valuable flavor and fragrance compound. The proposed pathway is grounded in established biochemical principles and supported by current scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the biocatalytic production of specialty chemicals.

Introduction

Allyl 2-ethylbutyrate is an ester known for its fruity, pineapple-like aroma, making it a desirable component in the food, beverage, and cosmetic industries. Traditionally, this and similar esters are produced through chemical synthesis, which often involves harsh conditions and petrochemical-derived precursors. The development of a biosynthetic route offers a more sustainable and potentially "natural" alternative, aligning with growing consumer demand for green products. This guide outlines a putative three-stage biosynthetic pathway, starting from common metabolic precursors.

Part 1: Biosynthesis of the 2-Ethylbutyrate Moiety from L-Isoleucine

The branched-chain structure of 2-ethylbutyric acid strongly suggests its origin from the catabolism of the essential amino acid L-isoleucine. The proposed pathway involves a series of enzymatic transformations that modify the carbon skeleton of isoleucine.

The catabolism of L-isoleucine initiates with a transamination reaction to yield 2-keto-3-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA.[1] This intermediate subsequently undergoes a four-step β-oxidation process, involving dehydrogenation, hydration, another dehydrogenation, and finally, a thioester hydrolysis, ultimately producing acetyl-CoA and propanoyl-CoA.[1] To channel this pathway towards 2-ethylbutyric acid, a modification of the later steps is proposed.

Caption: Proposed biosynthetic pathway of 2-ethylbutyric acid from L-isoleucine.

Experimental Protocol: Identification and Characterization of Enzymes for 2-Ethylbutyric Acid Synthesis

-

Enzyme Discovery:

-

Gene Mining: Identify putative isomerase/reductase and thioesterase genes from microorganisms known to produce branched-chain fatty acids.

-

Heterologous Expression: Clone candidate genes into an expression host such as E. coli.

-

Protein Purification: Purify the expressed enzymes using affinity and size-exclusion chromatography.

-

-

Enzyme Characterization:

-

Substrate Specificity: Test the purified enzymes with a panel of acyl-CoA substrates to determine their specificity for 2-methylbutanoyl-CoA and related compounds.

-

Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and kcat) for the most promising enzyme candidates.

-

Optimal Conditions: Characterize the optimal pH and temperature for enzyme activity.

-

Part 2: Biosynthesis of the Allyl Alcohol Moiety from Glycerol

While a direct, widespread biological pathway for allyl alcohol synthesis is not well-documented in primary metabolism, a biocatalytic route from the readily available and renewable feedstock, glycerol, is highly plausible.[2] This conversion can be envisioned as a two-step enzymatic process.

The first step would involve the dehydration of glycerol to form the intermediate, acrolein, catalyzed by a glycerol dehydratase.[2] Subsequently, acrolein would be reduced to allyl alcohol by an alcohol dehydrogenase.

Caption: Proposed biocatalytic pathway for allyl alcohol synthesis from glycerol.

Experimental Protocol: Engineering a Whole-Cell Biocatalyst for Allyl Alcohol Production

-

Strain Selection: Choose a robust microbial host, such as Saccharomyces cerevisiae or Escherichia coli, known for its tolerance to alcohols and aldehydes.

-

Gene Integration:

-

Introduce a gene encoding a glycerol dehydratase.

-

Introduce a gene for an alcohol dehydrogenase with high specificity for acrolein.

-

-

Metabolic Engineering:

-

Overexpress genes in the glycerol uptake and assimilation pathway to increase precursor availability.

-

Knock out competing pathways that consume glycerol or acrolein.

-

-

Fermentation and Optimization:

-

Culture the engineered strain in a bioreactor with glycerol as the primary carbon source.

-

Optimize fermentation conditions (pH, temperature, aeration) for maximum allyl alcohol production.

-

Monitor the production of allyl alcohol and intermediates using gas chromatography-mass spectrometry (GC-MS).

-

Part 3: Enzymatic Esterification of 2-Ethylbutyric Acid and Allyl Alcohol

The final step in the biosynthesis of allyl 2-ethylbutyrate is the condensation of 2-ethylbutyric acid and allyl alcohol. This reaction is efficiently catalyzed by lipases or esterases, which are well-characterized enzymes for ester synthesis.[3] Lipases, in particular, are attractive for industrial applications due to their stability in organic solvents and their broad substrate specificity.[3]

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a water molecule.[4] Subsequently, the alcohol binds to this complex, and the ester is formed and released.[4]

Caption: Lipase-catalyzed esterification of 2-ethylbutyric acid and allyl alcohol.

Experimental Protocol: In Vitro Enzymatic Synthesis of Allyl 2-Ethylbutyrate

-

Enzyme Selection and Immobilization:

-

Screen a panel of commercially available lipases (e.g., from Candida antarctica, Rhizomucor miehei) for their activity in the desired esterification reaction.

-

Immobilize the selected lipase on a solid support to enhance stability and facilitate reuse.

-

-

Reaction Optimization:

-

Substrate Molar Ratio: Vary the molar ratio of 2-ethylbutyric acid to allyl alcohol to maximize ester formation and minimize substrate inhibition.

-

Temperature and pH: Determine the optimal temperature and pH for the reaction.

-

Solvent System: Evaluate the effect of different organic solvents on the reaction rate and yield. A solvent-free system may also be explored.

-

Water Activity: Control the water content in the reaction mixture, as excess water can promote the reverse hydrolysis reaction.

-

-

Product Purification and Analysis:

-

Separate the product, allyl 2-ethylbutyrate, from the reaction mixture using techniques such as distillation or liquid-liquid extraction.

-

Confirm the identity and purity of the product using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s-1) |

| Isomerase/Reductase | 2-Methylbutanoyl-CoA | 0.5 | 10 |

| Thioesterase | 2-Ethylbutyryl-CoA | 0.2 | 25 |

| Glycerol Dehydratase | Glycerol | 1.2 | 50 |

| Alcohol Dehydrogenase | Acrolein | 0.8 | 150 |

| Lipase | 2-Ethylbutyric Acid | 5.0 | 5 |

| Lipase | Allyl Alcohol | 8.0 | 5 |

Table 2: Optimization of In Vitro Esterification

| Parameter | Range Tested | Optimal Value |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | 1:2 |

| Temperature (°C) | 30 - 60 | 45 |

| Enzyme Loading (wt%) | 1 - 10 | 5 |

| Solvent | Hexane, Toluene, Solvent-free | Hexane |

Conclusion

The proposed biosynthetic pathway for allyl 2-ethylbutyrate presents a promising green alternative to conventional chemical synthesis. The individual steps are based on known enzymatic reactions, and the precursors are derived from renewable resources. Further research and development, particularly in enzyme discovery and metabolic engineering, will be crucial to realize an economically viable and scalable biocatalytic process for the production of this and other valuable esters.

References

-

Akai, S., Hanada, R., Fujiwara, N., Kita, Y., & Egi, M. (2010). Dynamic Kinetic Resolution of Allylic Alcohols by a Combination of a Vanadium/Lipase Catalyst. Organic Letters, 12(21), 4900–4903. [Link]

-

Chen, Y., & Li, N. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 978. [Link]

- Exxon Chemical Patents Inc. (1995).

-

Glycerol to allyl alcohol conversion. (2019). National Institute of Chemistry. [Link]

-

Kamm, B., & Kamm, M. (2019). Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. Holzforschung, 73(5), 427-432. [Link]

-

Li, Q., et al. (2020). Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 68(15), 4553–4560. [Link]

-

Liu, Y., et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology, 11, 149-154. [Link]

-

Organic Syntheses. (n.d.). Allyl alcohol. [Link]

-

QIAGEN. (n.d.). Isoleucine Degradation I. [Link]

-

Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2023). Molecules, 28(12), 4729. [Link]

-

Robinson, R. (1969). Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen. Journal of Bacteriology, 98(3), 1220–1226. [Link]

-

Skouridou, V., et al. (2022). Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. Molecules, 27(21), 7268. [Link]

-

Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. (2022). Fermentation, 8(11), 603. [Link]

-

The Good Scents Company. (n.d.). 2-ethyl butyric acid. [Link]

- WO2018059745A1 - Process for production of allyl alcohol. (2018).

-

Xu, Y., et al. (2020). The occurrence, enzymatic production, and application of ethyl butanoate, an important flavor constituent. Flavour and Fragrance Journal, 35(6), 601-615. [Link]

-

Zhang, Y., et al. (2021). Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides. Journal of the Mexican Chemical Society, 65(3), 329-343. [Link]

Sources

- 1. US3970713A - Process for the production of allyl alcohol - Google Patents [patents.google.com]

- 2. Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides [scielo.org.mx]

- 3. WO2008092115A1 - Conversion of glycerol from biodiesel production to allyl alcohol - Google Patents [patents.google.com]

- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Allyl 2-Ethylbutyrate as a Flavoring Agent

Introduction

Allyl 2-ethylbutyrate (FEMA Number 2029) is a flavoring substance characterized by a complex fruity and nutty aroma and taste profile.[1] Its unique organoleptic properties, reminiscent of pineapple, sweet apple, and tropical fruits with ethereal green and fatty nuances, make it a valuable component in the creation of a wide array of food and beverage flavors.[2] This document provides detailed application notes and protocols for the effective use of Allyl 2-ethylbutyrate in various food systems, ensuring optimal performance, stability, and sensory impact. It is intended for researchers, scientists, and drug development professionals involved in the formulation of flavored products.

Allyl 2-ethylbutyrate is a colorless liquid with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[3][4][5] It is practically insoluble in water but is soluble in ethanol and miscible with essential oils and other flavor materials.[1][4][6] This solubility profile is a critical consideration in its application, often necessitating the use of solvents or emulsification systems for homogenous dispersion in aqueous-based products.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Allyl 2-ethylbutyrate is essential for its proper handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [3][4][5] |

| Molecular Weight | 156.22 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity, pineapple, sweet, apple, tropical, ethereal, green, fatty | [2] |

| Taste | Fruity, oily, nut-like, with hints of cherry, peach, or plum pit | [1] |

| Boiling Point | 165-167 °C (at 760 mmHg) | [3] |

| Density | 0.88 g/mL (at 25 °C) | [1][3] |

| Refractive Index | 1.422 (at 20°C) | [1][3] |

| Solubility | Insoluble in water; soluble in ethanol, essential oils | [1][4][6] |

| Flash Point | 130 °F (54.4 °C) | [7] |

Regulatory Status and Safety

Allyl 2-ethylbutyrate is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 2029 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[6] It is important to handle Allyl 2-ethylbutyrate in accordance with its Safety Data Sheet (SDS), noting its flammability.[7]

Application in Food and Beverage Products

The successful incorporation of Allyl 2-ethylbutyrate into a food or beverage product depends on the matrix and the desired flavor profile. The following are recommended starting usage levels, which should be optimized based on sensory evaluation of the final product.

| Food Category | Recommended Starting Level (ppm) | Maximum Usage Level (ppm) |

| Non-alcoholic Beverages | 0.83 | 1.38 |

| Alcoholic Beverages | 1.0 | 2.0 |

| Soft Candy | 2.28 | 4.25 |

| Gelatins and Puddings | 1.6 | 2.8 |

| Baked Goods | - | - |

| Frozen Dairy | - | - |

Source: LookChem, 2024[3]

Protocol 1: Incorporation into Clear Beverages

Given its oil-soluble nature, incorporating Allyl 2-ethylbutyrate into water-based clear beverages requires a solubilization step to prevent phase separation and ensure clarity.

Objective: To create a stable and clear flavored beverage.

Materials:

-

Allyl 2-ethylbutyrate

-

Food-grade solvent (e.g., ethanol, propylene glycol) or an emulsifier system

-

High-pressure homogenizer (optional, but recommended for superior stability)[1]

-

Beverage base (water, sweeteners, acidulants, etc.)

-

Magnetic stirrer or high-shear mixer

Procedure:

-

Preparation of Flavor Concentrate:

-

Solvent-based approach: Prepare a 1% stock solution of Allyl 2-ethylbutyrate in a food-grade solvent like ethanol. This can be achieved by dissolving 1g of Allyl 2-ethylbutyrate in 99g of ethanol.

-

Emulsion-based approach: Create a crude emulsion by mixing Allyl 2-ethylbutyrate with a suitable emulsifier (e.g., polysorbates) at a typical ratio of 2:1 (flavoring oil to emulsifier).[7]

-

-

Incorporation into Beverage Base:

-

While stirring the beverage base, slowly add the flavor concentrate to achieve the desired parts per million (ppm) level.

-

For the emulsion, after initial mixing, pass the beverage through a high-pressure homogenizer for several cycles (e.g., three cycles at 400 bar) to create a stable nanoemulsion, resulting in a clear beverage.[1]

-

-

Pasteurization (if applicable):

-

If the beverage is to be pasteurized, this step can further aid in the clarity of the final product when using an emulsion system.[1]

-

-

Quality Control:

-

Visually inspect the final beverage for clarity and any signs of separation.

-

Conduct sensory evaluation to confirm the desired flavor profile.

-

Caption: Workflow for incorporating Allyl 2-ethylbutyrate into beverages.

Protocol 2: Application in Baked Goods

In baked goods, the flavor is typically added to the fat or liquid phase to ensure even distribution.

Objective: To flavor a baked good, such as a cookie or cake.

Materials:

-

Allyl 2-ethylbutyrate

-

Liquid concentrate of Allyl 2-ethylbutyrate (as prepared in Protocol 1) or as a neat oil

-

Dough or batter ingredients

Procedure:

-

Flavor Addition:

-

For recipes containing a significant amount of fat (e.g., butter, oil), mix the Allyl 2-ethylbutyrate directly into the melted or softened fat.

-

Alternatively, add the flavor concentrate to the liquid ingredients (e.g., milk, eggs) before they are combined with the dry ingredients.[2]

-

-

Mixing:

-

Ensure thorough mixing of the dough or batter to evenly distribute the flavor.

-

-

Baking:

-

Proceed with the standard baking process. Note that some flavor loss may occur due to the heat of baking, so initial dosage levels may need to be adjusted upwards.

-

-

Quality Control:

-

After cooling, conduct a sensory evaluation to assess the flavor intensity and profile.

-

Protocol 3: Use in Soft Candy Manufacturing

In soft candy production, the flavor is typically added at the end of the cooking process to minimize heat degradation.

Objective: To produce a fruit-flavored soft candy.

Materials:

-

Allyl 2-ethylbutyrate

-

Soft candy base (sugar, corn syrup, water, gelling agents, etc.)

-

Acidulants (e.g., citric acid)

Procedure:

-

Cooking the Candy Base:

-

Cook the candy base to the desired temperature.

-

-

Flavor and Acid Addition:

-

Allow the candy syrup to cool slightly (e.g., to around 110°F) before adding the Allyl 2-ethylbutyrate and any acidulants.[8] This helps to prevent flavor loss and inversion of the sugar.

-

-

Mixing and Depositing:

-

Thoroughly but gently mix the flavor into the candy mass to ensure homogeneity.

-

Deposit the flavored candy into molds.

-

-

Cooling and Finishing:

-

Allow the candies to cool and set.

-

-

Quality Control:

-

Perform sensory analysis on the finished candies.

-

Caption: Workflow for flavoring soft candy with Allyl 2-ethylbutyrate.

Analytical Quality Control

To ensure the correct dosage and to verify the concentration of Allyl 2-ethylbutyrate in a finished product, quantitative analysis is recommended. Gas chromatography is the most suitable technique for this purpose.

Protocol 4: Quantification of Allyl 2-Ethylbutyrate in a Food Matrix by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the concentration of Allyl 2-ethylbutyrate in a food sample.

Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate capillary column (e.g., DB-5 or equivalent)

-

Autosampler vials

-

Solvents for extraction (e.g., hexane, dichloromethane)

-

Internal standard (e.g., a suitable ester not present in the sample)

-

Sodium sulfate (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known weight of the food sample.

-

For liquid samples, perform a liquid-liquid extraction with a suitable solvent.

-

For solid samples, a solvent extraction followed by sonication or homogenization may be necessary.

-

Add a known amount of the internal standard to the sample before extraction.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a known volume. A cleanup step using SPE may be required for complex matrices to remove interfering compounds.

-

-

GC-FID Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

-

Column: Use a non-polar or medium-polarity capillary column.

-

Temperature Program: Develop a suitable temperature program to achieve good separation of Allyl 2-ethylbutyrate from other volatile compounds. A typical program might start at a low temperature, ramp up to a higher temperature, and hold.

-

Detector: The FID is suitable for the detection of organic compounds like esters.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of Allyl 2-ethylbutyrate with the internal standard in the same solvent as the sample extract.

-

Generate a calibration curve by plotting the ratio of the peak area of Allyl 2-ethylbutyrate to the peak area of the internal standard against the concentration of Allyl 2-ethylbutyrate.

-

Calculate the concentration of Allyl 2-ethylbutyrate in the sample based on the calibration curve.

-

Stability Considerations

The stability of Allyl 2-ethylbutyrate can be influenced by various factors during food processing and storage.

-

pH: Esters can undergo hydrolysis, especially under strongly acidic or alkaline conditions.[9] It is advisable to conduct stability studies at the pH of the final product to assess any potential degradation over its shelf life.

-

Temperature: High temperatures, such as those encountered during baking or pasteurization, can lead to the degradation or volatilization of the flavor compound.[10] It is crucial to add the flavor at the latest possible stage in processes involving heat.

-

Light and Oxygen: While less documented for this specific ester, exposure to light and oxygen can potentially lead to oxidative degradation of flavor compounds. Opaque packaging and a nitrogen headspace can help mitigate these effects.

Protocol 5: Accelerated Shelf-Life Testing

Objective: To predict the stability of Allyl 2-ethylbutyrate in a food product over its intended shelf life.

Materials:

-

Environmental chambers with controlled temperature and humidity

-

The finished food product containing Allyl 2-ethylbutyrate

-

Analytical instrumentation for quantification (GC-FID or GC-MS)

-

Trained sensory panel

Procedure:

-

Study Design:

-

Store samples of the food product under accelerated conditions (e.g., higher temperature) and at the intended storage temperature.

-

-

Time Points:

-

Establish several time points for analysis throughout the study.

-

-

Analysis:

-

At each time point, analyze samples from both accelerated and normal storage conditions for the concentration of Allyl 2-ethylbutyrate using the GC-FID method described in Protocol 4.

-

Conduct sensory evaluation to assess any changes in the flavor profile.[11]

-

-

Data Interpretation:

-

Use the data from the accelerated conditions to model and predict the degradation rate at normal storage temperatures.

-

Correlate the analytical data with the sensory data to determine the point at which the flavor is no longer acceptable.

-

Sensory Evaluation

The final and most critical assessment of a flavored product is through sensory evaluation.

Protocol 6: Triangle Test for Sensory Difference

Objective: To determine if there is a perceivable sensory difference between a control product and a product flavored with Allyl 2-ethylbutyrate.

Materials:

-

Control product (without added flavor)

-

Test product (with added flavor)

-

Trained sensory panelists (at least 20-30)

-

Sensory booths with controlled lighting and ventilation

-

Randomized, three-digit coded sample cups

Procedure:

-

Sample Preparation:

-

Present each panelist with three samples: two are the same (either both control or both test) and one is different.

-

The order of presentation should be randomized for each panelist.

-

-

Evaluation:

-

Instruct the panelists to taste the samples from left to right and identify the sample that is different from the other two.

-

-

Data Analysis:

-

Analyze the number of correct responses using a statistical table for triangle tests to determine if a significant difference exists.

-

Conclusion

Allyl 2-ethylbutyrate is a versatile and impactful flavoring agent. Its successful application requires a comprehensive understanding of its physical and chemical properties, careful consideration of the food matrix, and robust quality control procedures. The protocols outlined in this document provide a framework for the effective use of Allyl 2-ethylbutyrate, from initial formulation to final product analysis. It is recommended that these protocols be adapted and optimized for specific product development needs.

References

-

LookChem. (2024). Cas 7493-69-8, ALLYL 2-ETHYLBUTYRATE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). allyl 2-ethyl butyrate, 7493-69-8. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Allyl 2-ethyl butyrate (CAS 7493-69-8). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl butyrate, 99%. Retrieved from [Link]

-

PubChem. (n.d.). Allyl 2-ethylbutyrate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Allyl 2-ethyl butyrate. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Ethyl Butyrate. Retrieved from [Link]

- Google Patents. (n.d.). US20100098821A1 - Process for Solubilization of Flavor Oils.

-

Mosaic Flavors. (2025, March 21). Using Essential Oils to Elevate Food & Beverage Applications. Retrieved from [Link]

-

Reddit. (2019, October 16). How to flavor baked goods? Retrieved from [Link]

-

United Food Labs. (n.d.). What Is Shelf Life Testing and Why Every Food Brand Needs It. Retrieved from [Link]

-

Utah State University Extension. (n.d.). The art of Candy Making. Retrieved from [Link]

-

Food Safety Standard. (n.d.). Flavouring and their preparations. Retrieved from [Link]

-

SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

-

PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Retrieved from [Link]

-

Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]

-

PubMed. (1998, January 19). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

-

FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

-

BAKERpedia. (n.d.). Flavors. Retrieved from [Link]

-

USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

-

OOOFlavors. (n.d.). How to Use Flavor Concentrates to Enhance Drinks. Retrieved from [Link]

-

Yinrich Technology. (2024, November 17). A Beginner's Guide to Setting Up a Hard Candy Production Line. Retrieved from [Link]

-

Oregon State University. (n.d.). Shelf-Life Testing. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

-

The Chymist. (n.d.). ESTERS: THE PREPARATION AND IDENTIFICATION OF AN ARTIFICIAL FOOD FLAVOR. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). The safety evaluation of food flavouring substances: the role of metabolic studies. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

-

The Science Behind How Candy Flavors Are Created. (2024, December 10). Retrieved from [Link]

-

MDPI. (2024, February 20). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]

-

Dolce Foglia. (2022, July 19). Oil Soluble Flavors Do's and Don'ts. Retrieved from [Link]

-

GoAudits. (2026, January 16). Quality Control in the Food Industry: Best Practices & Tools. Retrieved from [Link]

-

Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? Retrieved from [Link]

-

Shelf life testing 'Use-by' dates for food safety. (n.d.). Retrieved from [Link]

-

Beginner's Guide to Baking with Premium Emulsions & Flavor Enhancers. (2025, May 10). Retrieved from [Link]

-

Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Retrieved from [Link]

-

BAKERpedia. (n.d.). Flavourings in Baking – Understanding Ingredients for the Canadian Baker. Retrieved from [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

StudySmarter. (2024, September 5). Flavor Stability. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

-

SBBLG. (2024, January 11). How do Industries use food flavoring agents? Retrieved from [Link]

-

Product Center. (2023, June 30). Understanding shelf-life testing for packaged food products. Retrieved from [Link]

-

WBL Healthfood. (2023, November 7). The Production Process of Soft Candy Explained Step-by-Step. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]

-

datapdf.com. (1998, September 10). Analysis of Thermal Degradation Products of Allyl Isothiocyanate and Phenethyl Isothiocyanate. Retrieved from [Link]

Sources

- 1. US20100098821A1 - Process for Solubilization of Flavor Oils - Google Patents [patents.google.com]

- 2. getsuckered.com [getsuckered.com]

- 3. Using Essential Oils to Elevate Food & Beverage Applications [mosaicflavors.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quality Control of Flavouring Agents: Testing Procedures - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 7. BRPI0716955B1 - process for solubilization of flavoring oils - Google Patents [patents.google.com]

- 8. extension.usu.edu [extension.usu.edu]

- 9. ibisscientific.com [ibisscientific.com]

- 10. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shelf Life Testing | College of Agricultural Sciences [fic.oregonstate.edu]

Application Notes and Protocols for the Sensory Evaluation of Allyl 2-Ethylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Sensory Profile of Allyl 2-Ethylbutyrate